molecular formula C20H14FNO2 B5546786 N-(2-fluorophenyl)-9H-xanthene-9-carboxamide

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide

Cat. No. B5546786
M. Wt: 319.3 g/mol
InChI Key: DHCSZZPHOHEWIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide is synthesized through complex processes involving nucleophilic substitution reactions, alkaline hydrolysis, and polycondensation. For instance, in the synthesis of related xanthene units, 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene (BCAMPX) was prepared from the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide typically includes xanthene units, often combined with other aromatic groups. These structures are often amorphous and exhibit high glass transition temperatures, indicating significant thermal stability (Jiang et al., 2010).

Chemical Reactions and Properties

The chemical properties of N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide and similar compounds are characterized by reactions involving nucleophilic aromatic substitution, alkaline hydrolysis, and polycondensation. These reactions yield products that are soluble in various polar solvents and capable of forming transparent, flexible films (Sheng et al., 2009).

Physical Properties Analysis

Compounds containing xanthene units, similar to N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide, exhibit high thermal stability with glass transition temperatures ranging significantly. These physical properties are indicative of their potential applications in various fields, such as in polymer science (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties of compounds like N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide are defined by their solubility in polar aprotic solvents and their ability to form strong, flexible, and transparent films. This indicates a high degree of utility in materials science and engineering applications (Bacci et al., 2005).

Scientific Research Applications

Synthesis and Properties of Polyamides with Xanthene Groups

Research has led to the synthesis of novel aromatic polyamides containing xanthene cardo groups, which exhibit remarkable solubility in polar solvents and high thermal stability. These materials, derived from monomers like 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene, have potential applications in high-performance polymers due to their excellent mechanical properties and thermal resistance. Transparent, flexible films made from these polymers demonstrate significant tensile strengths and moduli, making them suitable for advanced material applications (Sheng et al., 2009).

Development of Fluorescent Probes

The fluorescein derivatives, closely related to xanthene structures, are explored for their fluorescence properties, which are influenced by their molecular design. The study of these derivatives has led to a better understanding of the photoinduced electron transfer (PET) processes, contributing to the development of highly sensitive fluorescence probes for biological applications. Such probes, including those based on the xanthene structure, are valuable in detecting specific biomolecules or ions within biological systems, offering insights into cellular processes and molecular interactions (Tanaka et al., 2001).

Advanced Fluorographic Techniques

Xanthene derivatives have been utilized in fluorographic techniques for detecting radioactivity within polyacrylamide gels, a method essential in molecular biology research for analyzing proteins and nucleic acids. This application highlights the versatility of xanthene compounds in enhancing detection sensitivity in biochemical assays, thereby facilitating more accurate and efficient research outcomes (Bonner & Laskey, 1974).

Cancer Research Applications

Substituted xanthenes have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the potential of xanthene derivatives in the development of new anticancer agents. The structure-activity relationships explored in these studies provide valuable insights into designing more effective and targeted therapies for cancer treatment (Giri et al., 2010).

Antimicrobial and Antibiofilm Properties

Xanthene-based compounds have also been investigated for their antimicrobial activities, particularly against strains known for biofilm formation. This research is critical in addressing the challenges posed by antibiotic resistance and the need for new agents capable of preventing or disrupting biofilms, which are protective structures that make bacterial colonies more resistant to conventional treatments (Limban et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSZZPHOHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide

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